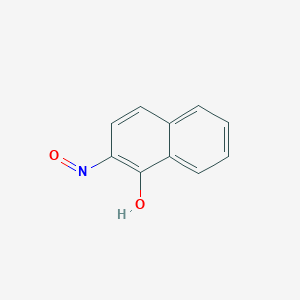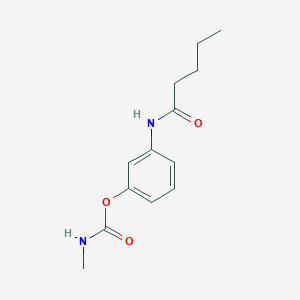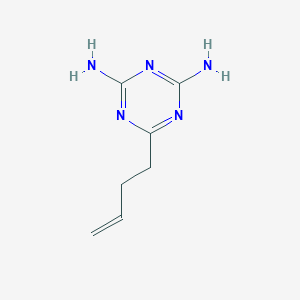
1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)-, also known as 6-Butylamino-2,4-diamino-1,3,5-triazine, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazine derivatives and has been found to exhibit several biological activities, making it a promising candidate for drug discovery.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting certain enzymes or proteins involved in cell proliferation and survival pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to have antibacterial activity against several strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- is its potential as a therapeutic agent for cancer and inflammatory diseases. However, the compound has certain limitations in terms of its solubility and stability, which can make it challenging to work with in laboratory experiments.
Zukünftige Richtungen
1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- has several potential future directions for research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could focus on the identification of the specific enzymes or proteins targeted by the compound, which could provide insight into its mechanism of action. Additionally, further studies could be conducted to explore the potential of this compound as a therapeutic agent for other diseases beyond cancer and inflammation.
Synthesemethoden
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- can be achieved by several methods, including the reaction of 6-chloro-2,4-diamino-1,3,5-triazine with butenylamine in the presence of a base. Another method involves the reaction of 6-amino-2,4-diamino-1,3,5-triazine with butenyl isocyanate. These methods have been reported to yield high purity and good yields of the desired product.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. Several studies have reported the use of this compound as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
CAS-Nummer |
15821-36-0 |
|---|---|
Produktname |
1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- |
Molekularformel |
C7H11N5 |
Molekulargewicht |
165.2 g/mol |
IUPAC-Name |
6-but-3-enyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H11N5/c1-2-3-4-5-10-6(8)12-7(9)11-5/h2H,1,3-4H2,(H4,8,9,10,11,12) |
InChI-Schlüssel |
NUIMPSFZBALNHW-UHFFFAOYSA-N |
SMILES |
C=CCCC1=NC(=NC(=N1)N)N |
Kanonische SMILES |
C=CCCC1=NC(=NC(=N1)N)N |
Andere CAS-Nummern |
15821-36-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



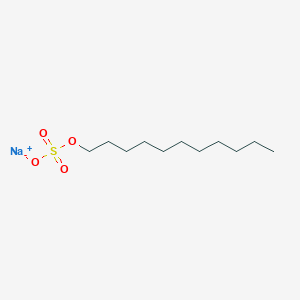
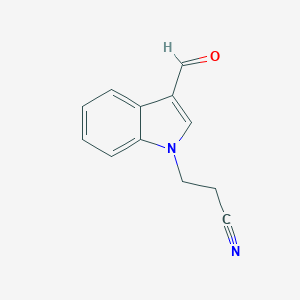
![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)
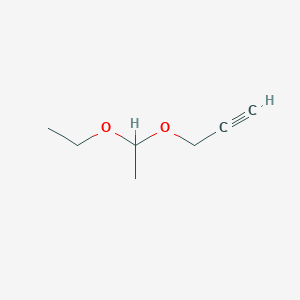
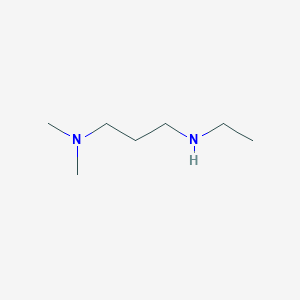
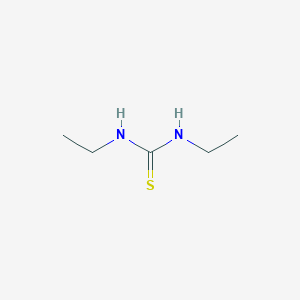
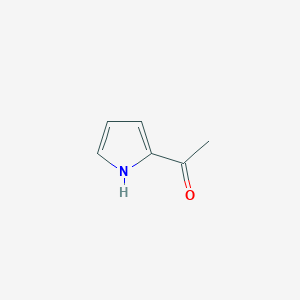
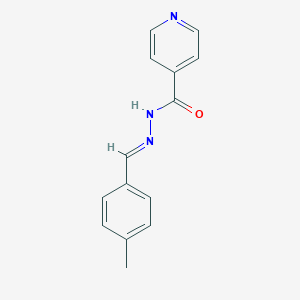
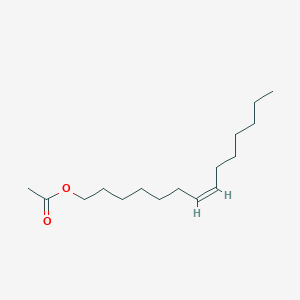
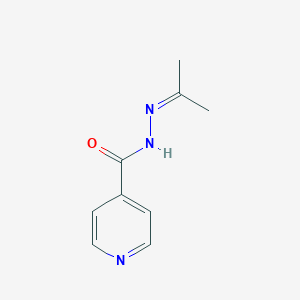
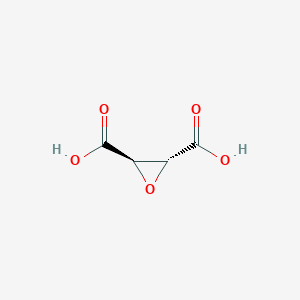
![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)
